molecular formula C7H12O2 B1606426 Heptanedial CAS No. 53185-69-6

Heptanedial

Cat. No. B1606426
CAS RN: 53185-69-6
M. Wt: 128.17 g/mol
InChI Key: OOLBRPUFHUSCOS-UHFFFAOYSA-N
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Description

Heptanedial, also known as Pimelic dialdehyde, is a fatty aldehyde . It has a molecular formula of C7H12O2 and a molecular weight of 128.17 . There are different isomers of Heptanedial, such as 2,4-Heptadienal and 1,7-Heptanediol .


Synthesis Analysis

The synthesis of Heptanedial-related compounds like 1,7-Heptanediol involves reaction with lithium aluminium tetrahydride in tetrahydrofuran at 5 - 20°C for 2.5 hours . This process is energy-intensive and produces CO2 and NOx .


Molecular Structure Analysis

The molecular structure of Heptanedial consists of 7 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Heptanal, a related compound, reacts with benzaldehyde in a Knoevenagel reaction under basic catalysis with high yield and selectivity . More research is needed to understand the specific reactions involving Heptanedial.


Physical And Chemical Properties Analysis

Heptanedial has a boiling point of 110-112 °C (under a pressure of 13 Torr) and a predicted density of 0.923±0.06 g/cm3 . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

1. Synthesis of Heptitol Derivatives

Heptanedial has been utilized in the synthesis of stereo-chemically defined, differentially protected polyhydroxylated heptanedial derivatives. This process involves the stereo- and regio-controlled functionalization of cycloheptatrienone, followed by ring cleavage to yield the acyclic derivative with high efficiency (Pearson & Katiyar, 2000).

2. Steam Reforming in Fluidized Bed Membrane Reactors

In the context of hydrogen production, n-heptane, a component related to heptanedial, was used as a model compound for the steam reforming of naphtha. This process in a fluidized bed membrane reactor aimed at producing pure hydrogen, demonstrating the potential of heptane derivatives in energy applications (Rakib, Grace, Lim, & Elnashaie, 2010).

3. Combustion and Flame Studies

Heptanedial-related studies also include the combustion and flame behavior of heptane isomers. This research provides insights into the role of molecular structure in the combustion rates of hydrocarbons, which is critical for understanding and improving combustion processes (Silke, Curran, & Simmie, 2005).

4. Kinetic Modeling of n-Heptane Oxidation

The oxidation of n-heptane, a related compound to heptanedial, has been extensively studied and modeled. This research contributes to the development of kinetic mechanisms for other fuels, given n-heptane's role as a primary reference fuel in combustion studies (Zhang et al., 2016).

5. Investigation of Fuel Structure on Combustion

Further research on the isomers of heptane demonstrates the influence of fuel structure on combustion processes. This knowledge is vital for the development of more efficient and cleaner burning fuels (Silke, Curran, & Simmie, 2005).

Safety And Hazards

Heptanedial is considered hazardous according to the OSHA Hazard Communication Standard . It may cause skin irritation and may be fatal if swallowed and enters airways .

Future Directions

There is ongoing research into the use of Heptanedial and related compounds in the synthesis of bio-based thermosets . These thermosets have good thermal properties and mechanical properties, and their performance can be greatly enhanced by fabricating woven flax fiber composites .

properties

IUPAC Name

heptanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-6-4-2-1-3-5-7-9/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLBRPUFHUSCOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC=O)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201246
Record name Heptanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptanedial

CAS RN

53185-69-6
Record name Heptanedial
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptanedial
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptanedial
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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